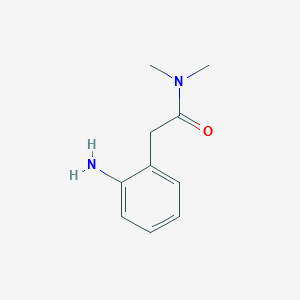

2-(2-aminophenyl)-N,N-dimethylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJSFPAIYHSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512275 | |

| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86162-60-9 | |

| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for 2-(2-aminophenyl)-N,N-dimethylacetamide

An In-depth Technical Guide for the Synthesis of 2-(2-aminophenyl)-N,N-dimethylacetamide

This document provides a comprehensive, technically-grounded guide for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple procedural list to elucidate the rationale behind strategic choices in the synthetic pathway, ensuring a robust, reproducible, and well-understood process.

The synthesis of this compound commences from the readily available precursor, 2-nitrophenylacetic acid.[1][2] The transformation requires two key chemical operations: the amidation of the carboxylic acid moiety and the reduction of the nitro group. The sequence of these operations is a critical decision that dictates the efficiency and purity of the final product.

The optimal and most frequently employed strategy involves a two-step sequence:

-

Amidation: Conversion of 2-nitrophenylacetic acid to 2-(2-nitrophenyl)-N,N-dimethylacetamide.

-

Reduction: Subsequent reduction of the nitro intermediate to the target primary amine.

The rationale for this sequence is rooted in avoiding undesirable intramolecular side reactions. If the nitro group were reduced first to yield 2-aminophenylacetic acid, the resulting molecule would contain both a nucleophilic amine and an electrophilic carboxylic acid. This arrangement makes the molecule highly susceptible to rapid and often uncontrollable intramolecular cyclization to form a lactam (an oxindole derivative).[3][4] By first converting the carboxylic acid to a stable N,N-dimethylamide—a significantly less electrophilic functional group—this cyclization pathway is effectively blocked, allowing for a clean and high-yield reduction of the nitro group in the final step.

Caption: Preferred two-step synthetic pathway.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 2-(2-Nitrophenyl)-N,N-dimethylacetamide (Amidation)

This stage involves the activation of the carboxylic acid, typically by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by nucleophilic substitution with dimethylamine.

Caption: Experimental workflow for the amidation step.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrophenylacetic acid (1.0 eq). Suspend it in anhydrous dichloromethane (DCM) (approx. 0.3 M).

-

Acid Chloride Formation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (1.2 eq) dropwise via syringe over 15 minutes. The mixture may become a clear solution as the acyl chloride forms.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the conversion of the starting material by Thin-Layer Chromatography (TLC).

-

Amidation: Cool the reaction mixture back to 0 °C. Slowly add a solution of dimethylamine (2.0 eq, e.g., 40% solution in water or 2M in THF) dropwise. The addition is exothermic and must be controlled to prevent side reactions.[5]

-

Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride intermediate.

-

Aqueous Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction and Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel to yield pure 2-(2-nitrophenyl)-N,N-dimethylacetamide.

Table 1: Representative Reagent Quantities and Yields for Amidation

| Reagent/Material | Molar Ratio (eq) | Quantity (for 5.0 g scale) | Purpose / Notes |

| 2-Nitrophenylacetic Acid | 1.0 | 5.00 g (27.6 mmol) | Starting Material |

| Thionyl Chloride (SOCl₂) | 1.2 | 2.40 mL (33.1 mmol) | Activating Agent |

| Dimethylamine (40% in H₂O) | 2.0 | 6.22 mL (55.2 mmol) | Nucleophile |

| Anhydrous Dichloromethane | - | ~90 mL | Reaction Solvent |

| Typical Yield | - | 80-90% | After purification |

Part B: Synthesis of this compound (Reduction)

This final step employs catalytic hydrogenation to cleanly reduce the aromatic nitro group to a primary amine. Palladium on carbon is an exceptionally effective catalyst for this transformation.

Detailed Step-by-Step Protocol:

-

Reaction Setup: Dissolve the 2-(2-nitrophenyl)-N,N-dimethylacetamide (1.0 eq) from Part A in methanol or ethanol in a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask).

-

Catalyst Addition: Carefully add palladium on carbon (10 wt% Pd, ~5 mol%) to the solution. Safety Note: Pd/C can be pyrophoric; handle in an inert atmosphere or add to the solvent carefully.

-

Hydrogenation: Seal the vessel, evacuate the air, and backfill with nitrogen gas (repeat three times). Then, introduce hydrogen gas (a hydrogen-filled balloon is sufficient for small scale, or use a pressurized source for larger scales).

-

Reaction Monitoring: Stir the reaction vigorously under the hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

-

Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite® pad and catalyst must be kept wet with the solvent during filtration to prevent ignition upon exposure to air.

-

Final Isolation: Rinse the filter cake with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure to yield this compound, which is often obtained as a solid of high purity.[6]

Table 2: Representative Reagent Quantities and Yields for Reduction

| Reagent/Material | Molar Ratio (eq) | Quantity (for 4.5 g scale) | Purpose / Notes |

| 2-(2-Nitrophenyl)-N,N-dimethylacetamide | 1.0 | 4.50 g (21.6 mmol) | Substrate |

| Palladium on Carbon (10 wt%) | ~0.05 | ~230 mg | Catalyst |

| Methanol or Ethanol | - | ~100 mL | Reaction Solvent |

| Hydrogen (H₂) Gas | Excess | 1 atm (balloon) | Reducing Agent |

| Typical Yield | - | >95% | After catalyst removal |

Analytical Characterization and Validation

The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. Key diagnostic signals for the final product include the appearance of a broad singlet for the -NH₂ protons (typically ~3.5-5.0 ppm) and the disappearance of the nitro-aromatic pattern, replaced by an upfield shift of the aromatic protons.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound (Expected [M+H]⁺ for C₁₀H₁₄N₂O ≈ 179.11).

-

Infrared (IR) Spectroscopy: Monitors functional group transformations. Key changes include the disappearance of strong nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the primary amine (~3300-3500 cm⁻¹).

References

-

Wang, P.; Zhang, S. Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. Chinese Journal of Chemistry, 2022, 40(13), 1581-1586. [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

-

PrepChem. Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 2-Nitrophenylacetic acid. [Link]

-

PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. This compound | C10H14N2O | CID 12884235 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-aminophenyl)-N,N-dimethylacetamide

Introduction

2-(2-aminophenyl)-N,N-dimethylacetamide is a small organic molecule featuring a phenylacetamide scaffold with an ortho-amino group. This structural arrangement provides multiple reactive sites, making it a potentially valuable building block in medicinal chemistry and materials science. The presence of an aromatic ring, an amide functionality, and a primary amine group results in a distinct and informative Nuclear Magnetic Resonance (NMR) spectrum. Understanding the ¹H and ¹³C NMR spectra of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

Methodology: NMR Data Prediction and Analysis

The ¹H and ¹³C NMR spectra detailed in this guide were generated using an advanced NMR prediction engine. Such tools utilize extensive databases of experimentally recorded NMR data and sophisticated algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, to provide highly accurate predictions of chemical shifts and coupling constants.[2] The predicted data serves as a reliable substitute in the absence of experimental spectra, enabling detailed structural elucidation.

General Experimental Protocol for NMR Spectroscopy

For the acquisition of experimental NMR data for compounds like this compound, the following general protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amine group.[3]

-

Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.

The following diagram illustrates a typical workflow for NMR analysis:

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown in the following diagram.

¹H NMR Spectrum Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 500 MHz is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | dd | 1H | H-4 |

| 7.08 | d | 1H | H-6 |

| 6.72 | d | 1H | H-3 |

| 6.68 | t | 1H | H-5 |

| 3.80 | s (broad) | 2H | N1-H₂ |

| 3.65 | s | 2H | H-7 (CH₂) |

| 3.00 | s | 3H | H-9/10 (N-CH₃, trans to C=O) |

| 2.95 | s | 3H | H-9/10 (N-CH₃, cis to C=O) |

Detailed Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.6-7.2 ppm): The four protons on the ortho-disubstituted benzene ring give rise to a complex pattern. The electron-donating amino group (-NH₂) causes a significant upfield shift (shielding) of the aromatic protons compared to unsubstituted benzene (δ 7.34 ppm). The protons ortho and para to the -NH₂ group (H-3, H-5) are expected to be the most shielded. The predicted signals at δ 6.72 (H-3) and δ 6.68 (H-5) are consistent with this effect. The protons H-4 and H-6 are shifted slightly downfield relative to H-3 and H-5.

-

Amine Protons (δ 3.80 ppm): The two protons of the primary amine (-NH₂) are predicted to appear as a broad singlet around δ 3.80 ppm. The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water.

-

Methylene Protons (δ 3.65 ppm): The two protons of the methylene group (C7) appear as a sharp singlet at δ 3.65 ppm. These protons are adjacent to the aromatic ring and the carbonyl group, which deshields them. The singlet multiplicity indicates no adjacent non-equivalent protons.

-

N,N-Dimethyl Protons (δ 3.00 and 2.95 ppm): A key feature of N,N-dimethylamides is the hindered rotation around the C-N amide bond, which has partial double bond character. This makes the two methyl groups (C9 and C10) chemically non-equivalent at room temperature.[4] One methyl group is cis to the carbonyl oxygen, and the other is trans. Consequently, two distinct singlets are predicted at δ 3.00 and δ 2.95 ppm.[5] At higher temperatures, these two signals would broaden and eventually coalesce into a single singlet as the rate of rotation increases.

¹³C NMR Spectrum Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ at 125 MHz is summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | C8 (C=O) |

| 145.0 | C2 (C-NH₂) |

| 130.5 | C4 |

| 128.0 | C6 |

| 124.0 | C1 |

| 118.5 | C5 |

| 116.0 | C3 |

| 40.0 | C7 (CH₂) |

| 37.5 | C9/C10 (N-CH₃) |

| 35.5 | C9/C10 (N-CH₃) |

Detailed Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ 171.5 ppm): The carbonyl carbon (C8) of the amide group is significantly deshielded and appears at a characteristic downfield chemical shift of δ 171.5 ppm.

-

Aromatic Carbons (δ 116-145 ppm): Six distinct signals are predicted for the six carbons of the aromatic ring, confirming their chemical non-equivalence.

-

C2 (δ 145.0 ppm): The carbon directly attached to the electron-donating amino group (C2) is significantly deshielded.

-

C1 (δ 124.0 ppm): The quaternary carbon (C1) attached to the methylene group is found at δ 124.0 ppm.

-

C3-C6 (δ 116.0-130.5 ppm): The four aromatic CH carbons appear in the expected range. The carbons ortho and para to the -NH₂ group (C3, C5) are shielded (shifted upfield) compared to the meta carbon (C4, C6), a typical effect of a strong electron-donating group on an aromatic ring.

-

-

Methylene Carbon (δ 40.0 ppm): The methylene carbon (C7) is located at δ 40.0 ppm, in the expected range for a carbon atom situated between an aromatic ring and a carbonyl group.

-

N,N-Dimethyl Carbons (δ 37.5 and 35.5 ppm): Similar to the proton spectrum, the hindered rotation around the amide bond results in two distinct signals for the two N-methyl carbons (C9 and C10) at δ 37.5 and 35.5 ppm.

Conclusion

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of chemical shifts, multiplicities, and integration values, supported by fundamental NMR principles and data from analogous structures, offers a solid foundation for the structural characterization of this compound. The distinctive features, such as the signals from the ortho-substituted aromatic ring and the non-equivalent N-methyl groups, serve as reliable fingerprints for its identification. This guide is intended to be a valuable resource for researchers in drug development and chemical synthesis who may work with this or structurally related molecules.

References

-

ACD/Labs. NMR Prediction. [Link]

-

Quirós, M. T., Macdonald, C. J., Angulo, J., & Muñoz, M. P. (2016). Spin Saturation Transfer Difference NMR (SSTD NMR): A New Tool to Obtain Kinetic Parameters of Chemical Exchange Processes. Journal of Visualized Experiments, (117), 54679. [Link]

- Gowda, B. T., & Rao, K. L. (2003). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

-

Li, W. H., & Li, G. Z. (2005). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Chinese Journal of Chemistry, 23(1), 79-82. [Link]

-

nmrdb.org. Predict 1H proton NMR spectra. [Link]

-

nmrdb.org. Predict 13C carbon NMR spectra. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

Sources

physical and chemical properties of 2-(2-aminophenyl)-N,N-dimethylacetamide

An In-depth Technical Guide to 2-(2-aminophenyl)-N,N-dimethylacetamide

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound, a substituted aniline derivative, represents a versatile scaffold with significant potential for the synthesis of novel therapeutic agents and functional materials. Its structure uniquely combines a reactive primary aromatic amine, a stable tertiary amide, and a flexible ethyl bridge, offering multiple avenues for chemical modification. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and synthetic considerations, offering researchers and development professionals a foundational understanding for its application.

Molecular Structure and Identification

The identity of a chemical compound is fundamentally defined by its structure and internationally recognized identifiers. These data are critical for database searches, regulatory submissions, and ensuring the correct material is used in experimental workflows.

An In-depth Technical Guide to a Key Statin Intermediate: Characterization of tert-Butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying Chemical Identity

A notable discrepancy exists in publicly accessible data concerning the compound of interest. The CAS number initially provided, 86162-60-9, correctly identifies 2-(2-aminophenyl)-N,N-dimethylacetamide . However, the specified topic is tert-butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate . This guide will focus exclusively on the latter, a critical chiral intermediate in the synthesis of several statin drugs. The correct CAS number for this aldehyde is 124752-23-4 [1][2][3]. Its immediate precursor, the corresponding primary alcohol, is assigned CAS number 124655-09-0[2][4]. This guide is structured to provide a comprehensive technical overview of the aldehyde, an essential molecule for professionals in pharmaceutical development.

Executive Summary: A Pivotal Building Block in Statin Synthesis

tert-Butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, systematically named tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is a chiral aldehyde that serves as a cornerstone in the industrial synthesis of HMG-CoA reductase inhibitors, commonly known as statins[4][5]. These drugs are paramount in managing hypercholesterolemia and preventing cardiovascular diseases[6]. The stereochemically defined structure of this intermediate is crucial for the final biological activity of the active pharmaceutical ingredient (API). This guide details its physicochemical properties, outlines validated synthetic protocols for its preparation via oxidation of its alcohol precursor, discusses analytical characterization methods, and illustrates its strategic application in the synthesis of atorvastatin.

Physicochemical and Computed Properties

The aldehyde is typically a solid at room temperature and requires specific storage conditions to maintain its integrity, namely under an inert atmosphere and at low temperatures (-20°C)[2]. Its structural complexity, featuring a protected diol within a 1,3-dioxane ring and a tert-butyl ester, dictates its solubility and reactivity profile.

| Property | Value | Source |

| CAS Number | 124752-23-4 | [1][3] |

| Molecular Formula | C₁₃H₂₂O₅ | [1][3] |

| Molecular Weight | 258.31 g/mol | [1][3] |

| IUPAC Name | tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | [3] |

| Synonyms | tert-Butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidenehexanoate, t-Butyl (3R,5S)-3,5-isopropylidenedioxy-6-oxohexanoate | [1] |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 320.3 ± 32.0 °C at 760 mmHg | |

| Storage Temperature | -20°C, under inert atmosphere | [2] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; O2 [label="O"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O3 [label="O"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O4 [label="O"]; C9 [label="C"]; O5 [label="O"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; H_formyl [label="H"];

// Positioning nodes // Dioxane ring C3 [pos="0,0!"]; C4 [pos="1.5,0.5!"]; C5 [pos="1.5,2!"]; O3 [pos="0,2.5!"]; C6 [pos="-1.5,2!"]; O4 [pos="-1.5,0.5!"];

// Acetonide group C7 [pos="-2.5,0!"]; C8 [pos="-2.5,1!"];

// Acetate side chain C2 [pos="2.5,-0.2!"]; O1 [label="O", pos="2.4,-1.2!"]; C1 [pos="3.5,0.5!"]; O2 [label="O", pos="4.5,0!"]; C9 [pos="5.5,0.5!"]; C10 [pos="5.5,1.8!"]; C11 [pos="6.8,0!"]; C12 [pos="4.5,-1.3!"];

// Formyl group C13 [pos="-2.5,2.7!"]; O5 [label="O", pos="-2.5,3.7!"]; H_formyl [pos="-3.5,2.7!"];

// Bonds C3 -- C4; C4 -- C5; C5 -- O3; O3 -- C6; C6 -- O4; O4 -- C3;

C3 -- C7 [style=dashed]; C3 -- C8 [style=dashed]; O4 -- C7; O4 -- C8;

C4 -- C2; C2 -- O1 [style=double]; C2 -- C1; C1 -- O2; O2 -- C9; C9 -- C10; C9 -- C11; C9 -- C12;

C6 -- C13; C13 -- O5 [style=double]; C13 -- H_formyl;

// Atom labels node [shape=none]; C1_label [label="C", pos="3.5,0.5!"]; O1_label [label="O", pos="2.4,-1.2!"]; C2_label [label="C", pos="2.5,-0.2!"]; O2_label [label="O", pos="4.5,0!"]; C3_label [label="C", pos="0,0!"]; C4_label [label="C", pos="1.5,0.5!"]; C5_label [label="C", pos="1.5,2!"]; O3_label [label="O", pos="0,2.5!"]; C6_label [label="C", pos="-1.5,2!"]; O4_label [label="O", pos="-1.5,0.5!"]; C7_label [label="C", pos="-2.5,0!"]; C8_label [label="C", pos="-2.5,1!"]; C9_label [label="C", pos="5.5,0.5!"]; C10_label [label="C", pos="5.5,1.8!"]; C11_label [label="C", pos="6.8,0!"]; C12_label [label="C", pos="4.5,-1.3!"]; C13_label [label="C", pos="-2.5,2.7!"]; O5_label [label="O", pos="-2.5,3.7!"]; H_formyl_label [label="H", pos="-3.5,2.7!"];

}

Figure 1: 2D Structure of the title compound.

Synthesis and Manufacturing

The primary route to tert-butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate is through the selective oxidation of its parent alcohol, tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate (CAS 124655-09-0). The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid while ensuring high conversion and purity. Mild oxidation conditions are paramount.

Key Oxidation Methodologies

Several methods have proven effective for this transformation on both laboratory and industrial scales. The selection of a specific protocol often involves a trade-off between reagent toxicity, cost, reaction conditions, and ease of work-up.

-

Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by quenching with a hindered base like triethylamine[7][8].

-

Causality: The low temperature is crucial to control the exothermic decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride, thus preventing side reactions and ensuring selectivity for the aldehyde[7][8]. The use of a non-nucleophilic base is essential to promote the elimination reaction that forms the aldehyde without competing side reactions. While effective, the generation of foul-smelling dimethyl sulfide and toxic carbon monoxide, along with the requirement for cryogenic temperatures, are significant drawbacks for large-scale production[4][8].

-

-

TEMPO-mediated Oxidation: The use of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach) offers a greener and more scalable alternative[4].

-

Causality: TEMPO acts as a catalyst, being oxidized to the active N-oxoammonium ion which then oxidizes the alcohol to the aldehyde. The reduced TEMPO is then re-oxidized by the primary oxidant (e.g., NaOCl), completing the catalytic cycle. This method can often be run at more convenient temperatures (e.g., 0 to -5 °C) and avoids the use of highly toxic or pyrophoric reagents, making it attractive for industrial applications[9]. The stoichiometry of the primary oxidant and reaction time must be carefully controlled to minimize the formation of the over-oxidized carboxylic acid by-product[10].

-

Detailed Experimental Protocol: Modified Parikh-Doering Oxidation

The following protocol is a robust and scalable method adapted from literature procedures, utilizing a sulfur trioxide pyridine complex which is less hazardous than oxalyl chloride[9].

Step 1: Preparation of the Alcohol Solution

-

In a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate (10.0 g, 38.4 mmol) in dichloromethane (100 mL) and dimethyl sulfoxide (15.0 g, 192 mmol).

-

Cool the resulting solution to between 0 and -5 °C using an ice-salt bath.

Step 2: Base Addition

-

While maintaining the temperature at 0 to -5 °C, slowly add diisopropylethylamine (17.4 g, 135 mmol) to the reaction mixture over 15 minutes.

-

Continue stirring at this temperature for an additional 15 minutes.

Step 3: Preparation and Addition of the Oxidant

-

In a separate flask, prepare a suspension of sulfur trioxide pyridine complex (12.2 g, 76.8 mmol) and pyridine (6.1 g, 76.8 mmol) in dimethyl sulfoxide (15.0 g, 192 mmol). Stir at room temperature for 10 minutes.

-

Slowly add this suspension to the cooled alcohol solution from Step 2, ensuring the internal temperature does not rise above -5 °C.

-

Stir the reaction mixture vigorously at 0 to -5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation

-

Upon completion, quench the reaction by slowly adding water (50 mL).

-

Allow the mixture to warm to room temperature and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with water (3 x 100 mL) to remove residual DMSO and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further drying under high vacuum at 40-45 °C for 1 hour affords the final product as a solid (typical yield: 9.2 g, 93%)[9].

Figure 2: Workflow for the synthesis of the title aldehyde.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the aldehyde, as impurities can have a significant impact on subsequent reaction steps and the quality of the final API.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. Key expected signals in the ¹H NMR spectrum include a singlet for the aldehyde proton (CHO) around 9.5-9.8 ppm, two singlets for the non-equivalent methyl groups of the isopropylidene protecting group, and a singlet for the tert-butyl group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (258.31 g/mol ).

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the aldehyde carbonyl (C=O) stretch.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. Due to the similar polarity of the starting alcohol and the product aldehyde, developing a robust separation method is critical for accurate purity determination[10].

-

Differential Scanning Calorimetry (DSC): For the crystalline form, DSC can be used to determine the melting point, which has been reported to be approximately 58.9°C for high-purity material[10].

Application in Drug Development: The Paal-Knorr Synthesis of Atorvastatin

The aldehyde is a linchpin in the construction of the atorvastatin side chain. A common strategy involves a multi-step sequence that begins with the aldehyde and culminates in the formation of the pyrrole core of atorvastatin via a Paal-Knorr synthesis[6][11].

Figure 3: Role of the aldehyde in Atorvastatin synthesis.

The aldehyde is first converted to a primary amine, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate[5][8]. This transformation is often achieved via a Henry (nitroaldol) reaction with nitromethane, followed by reduction of the nitro group[5]. This key amine intermediate, containing the complete and correctly configured chiral side chain, is then condensed with a 1,4-diketone precursor in a Paal-Knorr reaction, which forms the central pyrrole ring of atorvastatin[6][12]. Subsequent deprotection steps then yield the final active pharmaceutical ingredient.

Safety and Handling

The aldehyde is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For long-term storage, it is recommended to keep the material at -20°C under an inert atmosphere to prevent degradation[2].

Conclusion

tert-Butyl (3R,5S)-6-oxo-3,5-O-isopropylidene-3,5-dihydroxyhexanoate (CAS 124752-23-4) is a high-value, chiral intermediate whose synthesis and purity are of paramount importance in the manufacturing of life-saving statin drugs. A thorough understanding of its synthesis from the corresponding alcohol, particularly through robust and scalable oxidation methods like TEMPO-mediated processes, is critical for process chemists and engineers. The analytical techniques outlined in this guide provide a framework for the quality control necessary to ensure that this pivotal building block meets the stringent requirements of pharmaceutical manufacturing. As the demand for statins continues, the efficient and reliable production of this key aldehyde will remain a central focus in synthetic organic and medicinal chemistry.

References

- CN103502234A - Method for preparing t-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

-

tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Pharmaffiliates. Pharmaffiliates. [Link]

- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. ResearchGate. [Link]

-

tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate synthesis. Synthesis Route. [Link]

- WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate. PubChem. [Link]

- EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.

- CN104520294B - Crystalline tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate and preparation method thereof.

-

An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. [Link]

-

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. PubChem. [Link]

-

Swern oxidation. Wikipedia. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 124752-23-4|tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate | C13H22O5 | CID 9881588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103502234A - Method for preparing t-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C14H27NO4 | CID 2734288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate synthesis - chemicalbook [chemicalbook.com]

- 10. CN104520294B - Crystalline tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate and preparation method thereof - Google Patents [patents.google.com]

- 11. biomolther.org [biomolther.org]

- 12. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-(2-aminophenyl)-N,N-dimethylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-aminophenyl)-N,N-dimethylacetamide, a key consideration for its application in pharmaceutical research and development. In the absence of extensive empirical data in public literature, this document focuses on the foundational principles governing its solubility in organic solvents. It offers a theoretical framework for predicting solubility based on the molecule's physicochemical properties and discusses the critical role of solvent characteristics. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of its solubility, empowering researchers to generate reliable data for formulation development, process chemistry, and pharmacokinetic studies.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior and developability.[1] For this compound, understanding its solubility profile in a range of organic solvents is paramount for several key areas of drug development:

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating liquid dosage forms, such as injectables or oral solutions.

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for controlling the crystallization process, which in turn affects the purity, polymorphism, and handling properties of the final API.[1]

-

Analytical Method Development: Solvents that can effectively dissolve the compound are required for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and spectroscopy.

-

Early-Stage Discovery: Solubility data in relevant organic solvents can provide insights into a compound's behavior in biological membranes and inform the design of in vitro and in vivo studies.

This guide will delve into the theoretical underpinnings of the solubility of this compound, followed by practical methodologies for its empirical determination.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[2] |

| Molecular Weight | 178.23 g/mol | PubChem[2] |

| Predicted XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[2] |

| Hydrogen Bond Acceptors | 2 (the carbonyl oxygen and the amine nitrogen) | PubChem[2] |

| Predicted Water Solubility | 8277.59 mg/L | Chemchart[3] |

The presence of both hydrogen bond donors and acceptors, along with a relatively low predicted octanol-water partition coefficient (XLogP3), suggests that this compound possesses a degree of polarity. This indicates a potential for solubility in polar organic solvents.[4][5][6]

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4][6][7] This concept is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.

The Role of Polarity and Hydrogen Bonding

The structure of this compound incorporates several key functional groups that dictate its polarity and hydrogen bonding capabilities:

-

Aromatic Amine (-NH₂): This group can act as a hydrogen bond donor.

-

Tertiary Amide (-C(O)N(CH₃)₂): The carbonyl oxygen is a strong hydrogen bond acceptor, while the tertiary nitrogen is not a hydrogen bond donor.

-

Phenyl Ring: This nonpolar moiety contributes to van der Waals interactions.

The interplay of these groups suggests that the molecule will exhibit favorable interactions with solvents that have complementary properties.

-

Polar Protic Solvents (e.g., alcohols like ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohol can donate a hydrogen bond to the carbonyl oxygen of the amide and accept a hydrogen bond from the aromatic amine. This dual interaction capability is expected to lead to good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents possess a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The carbonyl oxygen of acetone, for instance, can accept a hydrogen bond from the aromatic amine of the solute. Solubility in these solvents is anticipated to be significant, though perhaps less than in polar protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding.[4][6] The primary intermolecular forces are London dispersion forces. Due to the polar nature of the amine and amide groups in this compound, its solubility in nonpolar solvents is predicted to be low.

Influence of Molecular Size and Shape

Generally, as the molecular size and complexity of a solute increase, its solubility tends to decrease.[4] This is because larger molecules require more energy to be solvated. The molecular weight of this compound (178.23 g/mol ) is relatively small, which is favorable for solubility.

The following diagram illustrates the logical relationship governing the predicted solubility of this compound in different classes of organic solvents.

Caption: Predicted solubility based on intermolecular interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][8][9][10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps or glass-stoppered flasks

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. A visual excess of solid should be present throughout the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical timeframe is 24 to 48 hours.[8] It is advisable to determine the optimal equilibration time by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Data Interpretation:

-

The measured concentration of the saturated solution represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

The following diagram provides a visual representation of the shake-flask method workflow.

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[5][12] This is because the dissolution process is often endothermic. It is crucial to control the temperature accurately during the experiment.

-

pH (for aqueous or mixed aqueous-organic systems): As an amine-containing compound, the solubility of this compound in aqueous systems will be pH-dependent. In acidic conditions, the amine group will be protonated, leading to increased aqueous solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the starting material and the solid remaining after the experiment to ensure that no phase transformation has occurred.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using highly pure starting materials is essential for obtaining accurate data.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is not widely published, a strong theoretical framework based on its physicochemical properties allows for reasoned predictions. Its polar nature, with hydrogen bond donor and acceptor capabilities, suggests good solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents. For definitive quantitative data, the shake-flask method provides a reliable and well-established experimental approach. The protocols and principles outlined in this guide are intended to equip researchers with the necessary tools to thoroughly investigate and understand the solubility profile of this compound, thereby facilitating its successful development as a pharmaceutical agent.

References

-

Polarity and Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

- Bergström, C. A., Norinder, U., & Luthman, K. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 101, 137-153.

-

University of Strathclyde. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]

-

How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Retrieved from [Link]

-

Physical properties of organic compounds. (2022, September 30). Chemistry LibreTexts. Retrieved from [Link]

- Zhang, Y., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

- Huuskonen, J., et al. (2008). Prediction of drug solubility from molecular structure using a drug-like training set.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved from [Link]

-

Effects of Intermolecular Forces. (n.d.). In Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]

-

Solubility. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

-

Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from [Link]

- Dahlgren, D. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

This compound (86162-60-9). (n.d.). Chemchart. Retrieved from [Link]

-

Solubility - What dissolves in What? (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. This compound | C10H14N2O | CID 12884235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (86162-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of 2-(2-aminophenyl)-N,N-dimethylacetamide derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 2-(2-aminophenyl)-N,N-dimethylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of its derivatives. Drawing on data from structurally related phenylacetamide analogs and the bioactive solvent N,N-dimethylacetamide (DMAc), this document outlines a scientific rationale for investigating these compounds in the realms of oncology, infectious diseases, and inflammatory disorders. Detailed experimental protocols for key biological assays are provided to empower researchers to validate these therapeutic hypotheses.

Introduction: The Phenylacetamide Scaffold as a Privileged Structure in Medicinal Chemistry

Phenylacetamide and its derivatives are a well-established class of compounds with a broad spectrum of documented biological activities. The core structure, which features a phenyl group linked to an acetamide moiety, serves as a valuable pharmacophore that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. Modifications to this scaffold have yielded compounds with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

The specific focus of this guide, this compound, introduces a primary aromatic amine at the ortho position of the phenyl ring. This functional group is of particular interest as it allows for further chemical modifications, such as cyclization reactions to form benzodiazepines and other heterocyclic systems, potentially expanding the accessible chemical space and biological targets.

Synthesis of this compound Derivatives

The synthesis of the core scaffold can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups on the aniline or acetamide precursors. Two common and effective methods are direct acylation and amide coupling.

Method 1: Acylation of o-Phenylenediamine with Phenylacetyl Chloride

This method involves the direct reaction between o-phenylenediamine and a substituted phenylacetyl chloride. Careful control of the stoichiometry is crucial to favor mono-acylation and prevent the formation of the di-acylated byproduct.

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Phenylacetyl Chloride: Slowly add a solution of the desired phenylacetyl chloride (1.0 equivalent) in DCM to the cooled o-phenylenediamine solution. The slow addition is critical to minimize di-acylation.

-

Base Addition: Add pyridine (1.1 equivalents) dropwise to the reaction mixture to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(2-aminophenyl)-2-phenylacetamide derivative.

Method 2: Amide Coupling of o-Phenylenediamine and Phenylacetic Acid

-

Reaction Setup: Dissolve the desired phenylacetic acid (1.0 equivalent), o-phenylenediamine (1.0 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM in a round-bottom flask.

-

Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Reaction: Stir the reaction mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the reaction mixture to remove the DCU.

-

Work-up: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Potential Biological Activities and Investigational Rationale

While direct biological data for this compound is limited, a strong case for its investigation can be built upon the activities of its structural relatives. The following sections outline the hypothesized biological activities and provide detailed protocols for their assessment.

Anticancer Activity

Scientific Rationale: Phenylacetamide derivatives have demonstrated significant potential as anticancer agents.[1][2] Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer.[2][3] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent cytotoxic effects, with IC50 values in the micromolar range.[4] The mechanism of action is often linked to the induction of apoptosis through the activation of caspase cascades.[3] The introduction of substituents on the phenyl ring, such as nitro groups, has been shown to enhance cytotoxic effects.[4]

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | [4] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | [4] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Carcinoma) | 100 | [4] |

| Phenylacetamide derivative 3j (p-nitro substituted) | MDA-MB-468 (Breast Cancer) | 0.76 | [5] |

| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 | [5] |

| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 | [5] |

| Doxorubicin (Reference Drug) | MDA-MB-468 (Breast Cancer) | 0.38 | [5] |

This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed human cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The cytotoxic effects of phenylacetamide derivatives are often mediated by the induction of apoptosis. This can be investigated by assays that measure key apoptotic events.

Caption: Proposed intrinsic pathway of apoptosis induction by phenylacetamide derivatives.

Antimicrobial Activity

Scientific Rationale: Phenylacetamide derivatives have been reported to possess significant antibacterial activity.[6] For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising in vitro activity against various plant pathogenic bacteria, with some compounds exhibiting greater potency than commercial bactericides.[7][8] The mechanism of action for some derivatives has been shown to involve the rupture of the bacterial cell membrane.[8]

| Compound | Test Organism | EC50 (µM) | Reference |

| Compound A1 | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 | [7][8] |

| Compound A4 | Xanthomonas oryzae pv. Oryzae (Xoo) | 179.2 | [7] |

| Compound A6 | Xanthomonas oryzae pv. Oryzae (Xoo) | 144.7 | [7] |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 | [7][8] |

| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 | [7][8] |

| Compound D14 | Xanthomonas oryzae pv. Oryzae (Xoo) | 0.63 mg/L | [9] |

| Compound D14 | X.oryzae pv. oryzicola (Xoc) | 0.79 mg/L | [9] |

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity

Scientific Rationale: The N,N-dimethylacetamide (DMAc) portion of the target molecule is itself biologically active. DMAc has been shown to exert significant anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines. DMAc has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm. This activity suggests that this compound derivatives could possess inherent anti-inflammatory properties, a hypothesis that warrants experimental validation.

This in vitro assay models the inflammatory response to a bacterial endotoxin.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80-90% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Measurement: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the inhibitory effect of the compound.

The anti-inflammatory effects of the N,N-dimethylacetamide moiety are likely mediated by the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by N,N-dimethylacetamide derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Based on robust evidence from structurally related compounds, derivatives of this scaffold are prime candidates for investigation as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries, enabling thorough structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on synthesizing a focused library of derivatives with systematic modifications to the phenyl ring and the acetamide moiety. High-throughput screening of these compounds using the assays detailed in this guide will be crucial for identifying lead candidates. Subsequent mechanistic studies, including target identification and validation, will be necessary to elucidate the precise molecular mechanisms underlying their biological activity. The integration of computational modeling and in vivo efficacy studies will further accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Sundaram S, et al. N,N-dimethylacetamide regulates the proinflammatory response associated with endotoxin and prevents preterm birth. Am J Pathol. 2013 Aug;183(2):422-30. [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

-

Pekson, R., Poltoratsky, V., Gorasiya, S., Sundaram, S., Ashby, C. R., Jr, Vancurova, I., & Mantell, L. L. (2016). N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. Molecular medicine (Cambridge, Mass.), 22, 747–758. [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). ProQuest. [Link]

-

Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013 Summer;12(3):267-71. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Brieflands. [Link]

-

Aliabadi, Alireza et al. “2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.” Iranian journal of pharmaceutical research : IJPR vol. 12,3 (2013): 267-71. [Link]

-

Lu, H., Zhou, X., Wang, L., & Jin, L. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1772. [Link]

-

Pekson R, Poltoratsky V, Gorasiya S, Sundaram S, Ashby CR Jr, Vancurova I, Mantell L. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. Mol Med. 2016 Oct 24;22:747-758. [Link]

-

Lu H, Zhou X, Wang L, Jin L. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020 Apr 12;25(8):1772. [Link]

-

Wang, Y., Song, B., Bhadury, P. S., Zhu, H., & Yang, S. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry, 70(30), 9299–9310. [Link]

-

Lu, H., Zhou, X., Wang, L., & Jin, L. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772. [Link]

-

Khan, A. A., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 12, 735521. [Link]

-

Wei ZH, Koya J, Acharekar N, Trejos J, Dong XD, Schanne FA, Ashby CR Jr, Reznik SE. N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Sci Rep. 2023 May 1;13(1):7077. [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - ProQuest [proquest.com]

- 4. Frontiers | Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-aminophenyl)-N,N-dimethylacetamide as a chemical intermediate

An In-Depth Technical Guide to 2-(2-aminophenyl)-N,N-dimethylacetamide as a Versatile Chemical Intermediate

Introduction

This compound is a bifunctional organic molecule possessing a primary aromatic amine and a tertiary amide, linked by a methylene bridge. This specific arrangement, with the amino group positioned ortho to the acetamide side chain, renders it an exceptionally valuable intermediate in synthetic organic and medicinal chemistry. Its structure is primed for intramolecular cyclization reactions, providing efficient access to a variety of fused heterocyclic systems. These resulting scaffolds, particularly benzodiazepines and quinazolinones, are well-established pharmacophores present in numerous therapeutic agents, making this intermediate a strategic starting material in drug discovery and development programs.

This guide provides a comprehensive overview of the synthesis, properties, core reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties and hazards is foundational to its safe and effective use in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized below. While some experimental data is limited, computed properties provide reliable estimates for reaction planning.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 86162-60-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 178.110613074 Da | PubChem[1] |

| Form | Solid | Hit2Lead[2] |

| XLogP3 (Predicted) | 0.6 | PubChem[1] |

| Boiling Point (Predicted) | 291.21 - 330.52 °C | Chemchart[3] |

| Melting Point (Predicted) | 100.96 °C | Chemchart[3] |

| Water Solubility (Predicted) | 8,277 - 78,321 mg/L | Chemchart[3] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards that necessitate careful handling.[1]

Table of GHS Hazard Classifications

| GHS Pictogram | Hazard Code | Hazard Statement | Precautionary Measures |

|---|---|---|---|

| H302 | Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |

| H312 | Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | |

| H315 | Causes skin irritation | P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| H319 | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| | H332 | Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Self-Validating Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risk.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Spill Management: Keep appropriate spill cleanup materials (e.g., absorbent pads) readily available. In case of a spill, evacuate non-essential personnel, ensure adequate ventilation, and absorb the material with an inert substance.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Synthesis and Purification

The most reliable and common synthetic route to this compound involves the reduction of its nitro-aromatic precursor, 2-(2-nitrophenyl)-N,N-dimethylacetamide. This precursor can be synthesized from commercially available starting materials.

Detailed Protocol: Synthesis of 2-(2-Nitrophenyl)-N,N-dimethylacetamide (Precursor)

This protocol is based on the synthesis of a similar compound, N-(2-nitrophenyl)-2-dimethylaminoacetamide, which involves the reaction of a chloroacetamide with dimethylamine.[4] A more direct approach is the amidation of the corresponding acid chloride.

Causality: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by dimethylamine to form the stable tertiary amide.

-

Materials: 2-Nitrophenylacetic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), dimethylamine (2M solution in THF), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Step-by-Step Methodology:

-

Acid Chloride Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrophenylacetic acid (1.0 eq). Add anhydrous DCM (approx. 0.2 M) and a catalytic amount of DMF (1-2 drops). Cool the flask to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(2-nitrophenyl)acetyl chloride is used immediately in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add dimethylamine solution (2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Workup: After stirring for 1 hour at room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

-

Detailed Protocol: Catalytic Hydrogenation to the Final Product

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines. The catalyst provides a surface for the heterolytic cleavage of H₂ gas, generating active hydrogen species that readily reduce the nitro group without affecting the amide functionality.

-

Materials: 2-(2-Nitrophenyl)-N,N-dimethylacetamide, 10% Palladium on carbon (Pd/C, 5-10 mol%), methanol or ethanol, hydrogen gas (H₂).

-

Step-by-Step Methodology:

-

Setup: In a hydrogenation flask (e.g., a Parr shaker bottle), dissolve the nitro-precursor (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst under a stream of nitrogen. Caution: Pd/C is flammable in the presence of air and solvents.

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with H₂ (typically 40-50 psi) and stir vigorously at room temperature.

-

Monitoring (Self-Validation): The reaction is self-validating as its progress can be monitored by the uptake of hydrogen from the pressure gauge. It can also be checked by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

-

Characterization

To confirm the identity and purity of the final product, standard analytical techniques should be employed.

| Technique | Expected Observations |